molecular formula C18H19FN2O3S B5171107 N~1~-allyl-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~1~-allyl-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Cat. No. B5171107
M. Wt: 362.4 g/mol
InChI Key: IDAJSBXUBCXWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, commonly referred to as ABF, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ABF belongs to the class of compounds known as sulfonylureas, which are widely used in the treatment of type 2 diabetes. However, ABF has shown promise in treating a variety of other conditions, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of ABF is not fully understood, but it is thought to involve the inhibition of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP). This inhibition leads to an increase in intracellular calcium levels, which can trigger apoptosis in cancer cells and reduce inflammation in other cells. Additionally, ABF has been shown to have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and physiological effects:
ABF has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer cells, ABF has been shown to induce apoptosis by activating the caspase pathway and disrupting mitochondrial function. Inflammatory cells, on the other hand, are thought to be affected by ABF through the inhibition of the NF-κB signaling pathway. Additionally, ABF has been shown to have effects on glucose metabolism, which could contribute to its potential use in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of ABF is that it is relatively easy to synthesize, making it readily available for laboratory experiments. Additionally, ABF has been shown to have low toxicity in animal studies, suggesting that it could be a safe candidate for human trials. However, one limitation of ABF is that its mechanism of action is not fully understood, which could make it difficult to optimize dosing and predict potential side effects.

Future Directions

There are several potential future directions for research on ABF. One area of interest is the development of ABF derivatives that could have improved efficacy or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of ABF, which could lead to the development of more targeted therapies. Finally, clinical trials are needed to determine the safety and efficacy of ABF in humans, particularly in the treatment of cancer and neurological disorders.

Synthesis Methods

The synthesis of ABF involves several steps, beginning with the reaction of N-benzylglycine with sodium hydride to form the sodium salt of N-benzylglycine. This intermediate is then reacted with allyl bromide to form N~1~-allyl-N~2~-benzylglycine. The final step involves the reaction of N~1~-allyl-N~2~-benzylglycine with 4-fluorobenzenesulfonyl chloride to form ABF.

Scientific Research Applications

ABF has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of ABF in cancer treatment. Studies have shown that ABF can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy. Additionally, ABF has been shown to have anti-inflammatory properties, which could make it useful in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. ABF has also been shown to have potential neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-12-20-18(22)14-21(13-15-6-4-3-5-7-15)25(23,24)17-10-8-16(19)9-11-17/h2-11H,1,12-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAJSBXUBCXWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6443039

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